molecular formula C13H19ClN4O2S B12289567 [1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane

[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane

Cat. No.: B12289567
M. Wt: 330.83 g/mol
InChI Key: QTQBSOLQWXAFRV-UHFFFAOYSA-N
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Description

[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane: is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the pyrimidine ring, followed by the introduction of the morpholine moiety. The cyclopropyl group is then added, and the final step involves the formation of the imino-methyl-oxo-lambda6-sulfane structure.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, [1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane is studied for its potential as a biochemical probe. It can interact with specific proteins and enzymes, making it useful in understanding biological pathways.

Medicine

In medicine, this compound is investigated for its therapeutic potential. It may act as an inhibitor or activator of certain biological targets, offering possibilities for the development of new drugs.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • **[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane
  • **[1-[2-chloro-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-lambda6-sulfane

Uniqueness

Compared to similar compounds, this compound stands out due to its unique combination of structural features. The presence of the cyclopropyl group and the imino-methyl-oxo-lambda6-sulfane moiety provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H19ClN4O2S

Molecular Weight

330.83 g/mol

IUPAC Name

[1-[2-chloro-6-(3-methylmorpholin-4-yl)pyrimidin-4-yl]cyclopropyl]-imino-methyl-oxo-λ6-sulfane

InChI

InChI=1S/C13H19ClN4O2S/c1-9-8-20-6-5-18(9)11-7-10(16-12(14)17-11)13(3-4-13)21(2,15)19/h7,9,15H,3-6,8H2,1-2H3

InChI Key

QTQBSOLQWXAFRV-UHFFFAOYSA-N

Canonical SMILES

CC1COCCN1C2=NC(=NC(=C2)C3(CC3)S(=N)(=O)C)Cl

Origin of Product

United States

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